N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide
Description
The compound N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide is a structurally complex molecule featuring a benzoxazole core, a 3-hydroxyphenyl group linked via a carbamothioyl (-NH-CS-NH-) bridge, and a phenoxyacetamide moiety substituted with chloro and methyl groups.
Properties
Molecular Formula |
C23H18ClN3O4S |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H18ClN3O4S/c1-13-10-14(24)6-9-19(13)30-12-21(29)27-23(32)25-15-7-8-16(18(28)11-15)22-26-17-4-2-3-5-20(17)31-22/h2-11,28H,12H2,1H3,(H2,25,27,29,32) |
InChI Key |
YBSIHENOECXFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide typically involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The precipitate is then filtered, washed with cold water, and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Variations
The benzoxazole ring in the target compound distinguishes it from structurally related acetamide derivatives with thiazole, benzothiazole, or triazole cores:
Notes:
- Benzoxazole vs.
- Carbamothioyl vs. Thioether/Sulfonyl : The carbamothioyl (-NH-CS-NH-) group in the target compound offers hydrogen-bonding capabilities, unlike thioether or sulfonyl groups in analogues (e.g., ), which may affect stability and intermolecular interactions .
Substituent Effects on Physicochemical Properties
Substituents such as chloro, methyl, and hydroxyl groups influence lipophilicity, bioavailability, and reactivity:
Notes:
- The 4-chloro-2-methylphenoxy group in the target compound likely increases lipophilicity (higher LogP), similar to ’s chlorobenzyl derivative .
- Hydroxyl groups (e.g., 3-hydroxyphenyl in the target and compound 16) enhance solubility via hydrogen bonding but may reduce metabolic stability .
Crystallographic and Computational Studies
- Structural Validation : Compounds like ’s benzothiazole derivative were refined using SHELXL, a program widely employed for small-molecule crystallography . The target compound’s structure would likely require similar validation.
- DFT Studies : compares acetamide derivatives using density functional theory (DFT) to predict electronic properties, a method applicable to the target compound for understanding charge distribution or reactivity .
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